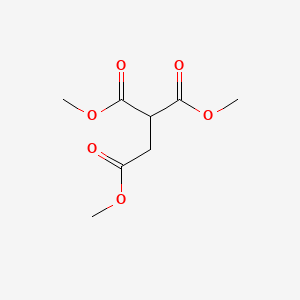

Trimethyl ethane-1,1,2-tricarboxylate

Overview

Description

Trimethyl ethane-1,1,2-tricarboxylate, also known as trimethyl 1,1,2-ethanetricarboxylate, is an organic compound with the molecular formula C8H12O6. It is a tricarboxylate ester, which means it contains three ester functional groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl ethane-1,1,2-tricarboxylate can be synthesized through the esterification of 1,1,2-ethanetricarboxylic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of advanced catalysts and reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Trimethyl ethane-1,1,2-tricarboxylate undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Transesterification: The ester groups can be exchanged with other alcohols to form different esters.

Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

Transesterification: Catalyzed by acids or bases, such as sulfuric acid or sodium methoxide, and performed under reflux conditions.

Reduction: Conducted using reducing agents like lithium aluminum hydride in anhydrous solvents, such as diethyl ether or tetrahydrofuran.

Major Products Formed

Hydrolysis: Produces 1,1,2-ethanetricarboxylic acid and methanol.

Transesterification: Forms different esters depending on the alcohol used.

Reduction: Yields the corresponding alcohols.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Trimethyl ethane-1,1,2-tricarboxylate serves as an essential building block in organic synthesis. Its structure allows it to participate in various chemical reactions to form more complex molecules. For example, it can undergo hydrolysis to yield 1,1,2-ethanetricarboxylic acid and methanol. This property is valuable for chemists looking to synthesize specific compounds efficiently.

Reactions Involving this compound

The compound can engage in several key reactions:

- Hydrolysis : The ester groups can be hydrolyzed under acidic or basic conditions.

- Transesterification : It can exchange its ester groups with other alcohols.

- Reduction : The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride .

Biological Applications

Enzyme-Catalyzed Reactions

In biological research, this compound is employed to study enzyme-catalyzed reactions. Its ester groups make it a suitable substrate for investigating hydrolysis reactions catalyzed by various enzymes. This application is particularly relevant in understanding metabolic pathways and enzyme specificity.

Potential in Drug Development

There is ongoing research into the potential use of this compound as a precursor for pharmaceutical compounds. Its structural properties may allow it to serve as a prodrug or an intermediate in synthesizing bioactive molecules. Studies are exploring its efficacy and safety profile for therapeutic applications .

Industrial Applications

Production of Polymers and Resins

this compound is utilized in the production of polymers and resins. Its ability to form cross-linked structures makes it valuable in creating durable materials used in coatings and adhesives. The compound's chemical stability contributes to the performance characteristics of these materials.

Cosmetic Formulations

In the cosmetic industry, this compound is incorporated into formulations as a film former or emulsifier. Its properties help improve the texture and stability of cosmetic products. Research indicates that it can enhance moisturizing effects when included in topical formulations .

Case Study 1: Enzyme-Catalyzed Hydrolysis

A study investigated the kinetics of enzyme-catalyzed hydrolysis of this compound. Results indicated that specific enzymes exhibited varying rates of reaction depending on substrate concentration and pH levels. This research contributes to understanding how this compound can be utilized as a substrate in enzymatic assays.

Case Study 2: Polymer Production

In an industrial setting, researchers optimized the synthesis process of polymers using this compound as a monomer. The study highlighted improvements in yield and mechanical properties of the resulting materials when specific catalysts were employed during polymerization.

Mechanism of Action

The mechanism of action of trimethyl ethane-1,1,2-tricarboxylate involves its interaction with various molecular targets and pathways. In hydrolysis reactions, the ester groups are cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of carboxylic acids and alcohols. In reduction reactions, the ester groups are reduced to alcohols through the transfer of hydride ions from reducing agents.

Comparison with Similar Compounds

Similar Compounds

Trimethyl citrate: Another tricarboxylate ester with similar chemical properties.

Trimethyl aconitate: A tricarboxylate ester with a different structural arrangement.

Trimethyl isocitrate: A tricarboxylate ester with a different functional group arrangement.

Uniqueness

Trimethyl ethane-1,1,2-tricarboxylate is unique due to its specific structural arrangement, which allows it to participate in a variety of chemical reactions. Its three ester groups make it a versatile compound in organic synthesis and industrial applications.

Biological Activity

Trimethyl ethane-1,1,2-tricarboxylate (TMETC) is a tricarboxylic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by three carboxylate groups attached to an ethane backbone, which influences its reactivity and interaction with biological systems. This article explores the biological activity of TMETC, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C₈H₁₂O₄

- Molecular Weight : 172.18 g/mol

- Solubility : Highly soluble in organic solvents; solubility in water is approximately 46.4 mg/ml .

- Log S (ESOL) : -0.64, indicating moderate solubility characteristics .

TMETC exhibits its biological activity primarily through the following mechanisms:

- Ester Hydrolysis : The ester functional groups in TMETC can undergo hydrolysis, leading to the release of carboxylic acids. This process may modulate enzyme activity and influence metabolic pathways .

- Nucleophilic Attack : The compound can participate in nucleophilic reactions due to its electrophilic nature, potentially interacting with various biomolecules such as proteins and nucleic acids.

Enzyme Interaction

TMETC has been shown to interact with several enzymes, potentially affecting their catalytic activities:

- Inhibition of Enzymatic Activity : Research indicates that TMETC may inhibit certain enzymes through competitive or non-competitive mechanisms. For instance, its structural similarity to natural substrates allows it to bind to active sites and interfere with normal enzyme function .

Antioxidant Properties

Preliminary studies suggest that TMETC may possess antioxidant properties, which could be beneficial in mitigating oxidative stress in cells:

- Radical Scavenging Activity : TMETC has demonstrated the ability to scavenge free radicals in vitro, suggesting a role in protecting cellular components from oxidative damage .

Case Study 1: Enzyme Inhibition

A study explored the effect of TMETC on specific metabolic enzymes involved in lipid metabolism. The results indicated a significant reduction in enzyme activity when treated with TMETC, leading to altered lipid profiles in treated cell cultures. This suggests potential applications in managing metabolic disorders .

Case Study 2: Antioxidant Activity

In another investigation, TMETC was tested for its ability to reduce oxidative stress markers in human cell lines exposed to oxidative agents. The findings revealed a decrease in malondialdehyde (MDA) levels and an increase in glutathione levels, indicating enhanced cellular antioxidant defenses .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Triethyl ethane-1,1,2-tricarboxylate | Triester | Similar enzymatic inhibition properties |

| Diethyl malonate | Dicarboxylate | Less effective as an antioxidant |

| Triethyl citrate | Triester | Known for broader biochemical applications |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing trimethyl ethane-1,1,2-tricarboxylate, and how can purity be optimized?

- Methodology : The compound is typically synthesized via esterification of ethane-1,1,2-tricarboxylic acid with methanol under acidic catalysis. Purification involves column chromatography using petroleum ether/ethyl acetate gradients (e.g., 2:1 heptane/EtOAc) to isolate the product as a colorless oil . Purity optimization requires monitoring via GC (>95% purity achievable) and avoiding hydrolysis by storing the compound at 2–8°C under inert conditions .

Q. How should researchers characterize this compound structurally?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical. Key signals include ester methyl groups (δ 3.6–3.8 ppm) and backbone protons (δ 2.5–3.0 ppm). Liquid Chromatography-Mass Spectrometry (LCMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 205 for C₈H₁₂O₆), with retention factor (Rf) values aiding chromatographic validation .

Q. What storage conditions are optimal to prevent degradation of this compound?

- Methodology : Store at 2–8°C in airtight, light-resistant containers. The ester groups are prone to hydrolysis; thus, desiccants (e.g., silica gel) and inert atmospheres (N₂/Ar) are recommended. Regular purity checks via GC or HPLC are advised to detect degradation .

Advanced Research Questions

Q. How can this compound be utilized in catalytic alkene functionalization?

- Methodology : The compound serves as a trifunctional building block in palladium- or nickel-catalyzed bis-alkoxycarbonylation reactions. For example, it reacts with electron-deficient alkenes under 5 mol% Pd(II) catalyst loading to form α,β-unsaturated tricarboxylates with >90% yield. Reaction optimization includes tuning solvent polarity (e.g., CH₂Cl₂) and temperature (60–80°C) .

Q. What analytical strategies resolve contradictions in reported purity levels (e.g., 95% vs. 98%) across commercial batches?

- Methodology : Cross-validate purity using orthogonal methods:

- GC : Quantifies volatile impurities.

- HPLC : Detects non-volatile byproducts (e.g., hydrolysis products).

- Elemental Analysis : Confirms C/H/O ratios.

Discrepancies may arise from residual solvents or synthetic route variations (e.g., acid catalyst residues). Repurification via recrystallization (hexane/EtOAc) is recommended for research-grade applications .

Q. How does the steric profile of this compound influence its reactivity in multi-step syntheses?

- Methodology : The 1,1,2-trimethyl ester arrangement creates steric hindrance, limiting nucleophilic attack at the central carboxylate. This property is exploited in regioselective reactions, such as transesterification with bulky alcohols. Computational modeling (DFT) can predict reactive sites, while kinetic studies (e.g., monitoring by ¹H NMR) validate selectivity .

Q. What protocols ensure reproducibility in synthesizing derivatives like 2-ethyl 1,1-dimethyl ethane-1,1,2-tricarboxylate?

- Methodology : Use controlled stepwise esterification:

Protect the 1,1-carboxylates with methyl groups.

Introduce the ethyl group at the 2-position via alkylation with ethyl bromide/K₂CO₃.

Validate intermediate purity at each step using TLC and HRMS.

Reproducibility hinges on strict anhydrous conditions and catalyst stoichiometry (e.g., 1.2 eq. alkylating agent) .

Properties

IUPAC Name |

trimethyl ethane-1,1,2-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O6/c1-12-6(9)4-5(7(10)13-2)8(11)14-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXNPIZDNPUMFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80303026 | |

| Record name | Trimethyl ethane-1,1,2-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40967-67-7 | |

| Record name | 40967-67-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimethyl ethane-1,1,2-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.